molecular formula C14H21N B15255852 2-(3,5-Dimethylcyclohexyl)aniline

2-(3,5-Dimethylcyclohexyl)aniline

Cat. No.: B15255852
M. Wt: 203.32 g/mol
InChI Key: KPAAORVKHZVFMM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylcyclohexyl)aniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions, and an aniline group attached to the 2 position of the cyclohexyl ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the nitro group of 2-(3,5-Dimethylcyclohexyl)nitrobenzene can be reduced to an amine group using catalytic hydrogenation or chemical reduction methods .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed amination reactions. This method is preferred due to its efficiency and ability to produce high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3,5-Dimethylcyclohexyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. It can also interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Uniqueness: 2-(3,5-Dimethylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(3,5-dimethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h3-6,10-12H,7-9,15H2,1-2H3

InChI Key

KPAAORVKHZVFMM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)C2=CC=CC=C2N)C

Origin of Product

United States

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